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Compound of Interest

2-Amino-4-morpholinobutanoic
Compound Name:

acid
CAS No.: 854893-19-9
Cat. No.: B600902

Get Quote

\ J

Application Note: Strategic Incorporation of 2-Amino-4-morpholinobutanoic Acid in Solid-
Phase Peptide Synthesis (SPPS)

Part 1: Introduction & Molecule Profile

2-Amino-4-morpholinobutanoic acid (CAS: 770684-35-0) represents a specialized class of
non-canonical amino acids used to modulate the physicochemical properties of therapeutic
peptides. Structurally, it functions as a glutamic acid derivative where the

-carboxyl group is replaced by a morpholine ring, or viewed as a homo-alanine backbone
functionalized with a morpholino-ethyl side chain.

Why use it?
 Solubility Enhancement: The morpholine ring (pKa

8.3) is protonated at physiological pH, significantly increasing aqueous solubility compared to
aliphatic residues like Leucine or Valine.
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» Pharmacokinetics: Morpholine is a common pharmacophore in medicinal chemistry, known

to improve metabolic stability and blood-brain barrier permeability.

» Receptor Interaction: It acts as a bulky, basic residue capable of unique hydrogen bonding

and cation-

interactions, distinct from Lysine or Arginine.

hysicochemical Profile[1][2][31[41(5I61[7]8]

Property Data Notes
2-Amino-4-morpholinobutanoic
IUPAC Name )
acid
CAS Number 770684-35-0
] Increases to ~410 Da as
Molecular Weight 188.22 g/mol (Free Base)

Fmoc-derivative

Side Chain Type

Basic, Tertiary Amine

Critical: Does not require
orthogonal protection in Fmoc
SPPS.

Solubility

High (Acidic pH), Moderate
(Neutral)

Soluble in DMF, NMP, and
DMSO.

Part 2: Pre-Synthesis Considerations & Strategy

Successful incorporation requires understanding the "Tertiary Amine Effect.” Unlike Lysine

(primary amine) or Tryptophan (indole), the morpholine nitrogen is a tertiary amine.

1. Protection Strategy:

e -Amine: Fmoc-protected (Fmoc-2-Amino-4-morpholinobutanoic acid).

» Side Chain:Unprotected. Tertiary amines are non-nucleophilic towards activated esters due

to steric hindrance and lack of an abstractable proton. They do not require Boc/Trt

protection.
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e Risk Factor: The free tertiary amine can act as an intramolecular base. During slow coupling
steps, it may abstract the

-proton of the activated amino acid, leading to racemization.
2. Coupling Reagent Selection:

o Recommended:DIC / Oxyma Pure. This carbodiimide/oxime method maintains a slightly
acidic-to-neutral pH environment, suppressing base-catalyzed racemization.

o Alternative: HATU / DIEA. Use with caution. If used, minimize the equivalents of DIEA (base)
because the morpholine side chain contributes to the basicity.

3. Resin Selection:

e 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for preventing diketopiperazine (DKP) formation
if the morpholine residue is at the C-terminus.

¢ Rink Amide Resin: Standard for C-terminal amides.

Part 3: Experimental Protocol
Workflow Visualization

i Specific Handling for Morpholine AA |

Activation of Fmoc-AA
(DIC/Oxyma or HATU/DIEA)

I
|
Kaiser Test / Chloranil Test i
I
1

1
Pass (Colorless) [End of Sequence Fe'nil (Blue/Green) -> Recouple

Wash (DMF x 5)
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Caption: Standard SPPS cycle adapted for Morpholine-AA. Note the critical decision point at
the coupling stage to prevent racemization.

Step-by-Step Methodology

Reagents:

Amino Acid: Fmoc-2-Amino-4-morpholinobutanoic acid (3.0 eq).

Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq).

Solvent: DMF (Anhydrous).

Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

[EEN

. Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.

2. Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x
1 min) to remove all traces of piperidine. Note: Ensure thorough washing. Residual piperidine
combined with the basic morpholine side chain in the next step can accelerate racemization.

3. Activation & Coupling (The Critical Step):

o Method A (Preferred - Low Racemization):

o Dissolve Fmoc-AA and Oxyma Pure in minimal DMF.

o Add DIC.

o Pre-activate for 2 minutes.

o Add to resin.[1][2][3][4]

o Agitate for 45-60 minutes at Room Temperature.

e Method B (High Reactivity):
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o Dissolve Fmoc-AA and HATU in DMF.

o Add DIEA (Diisopropylethylamine). Crucial: Use only 2.0 eq of DIEA instead of the
standard 6.0 eq, as the morpholine side chain is already basic.

o Add to resin immediately.

4. Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary
amines). The morpholine nitrogen will not react with these tests; you are monitoring the
consumption of the resin-bound amine.

5. Capping (Optional but Recommended): If the test is slightly positive, cap unreacted chains
with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes.

6. Cleavage: The morpholine ring is stable to acid.[3] Use a standard cocktail:

o Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
» Alternative (Odorless): TFA (95%) / TIS (2.5%) / H20 (2.5%).

e Duration: 2-3 hours.

o Post-Cleavage: Precipitate in cold Diethyl Ether. The peptide will likely precipitate as a TFA
salt (protonated morpholine).

Part 4: Quality Control & Troubleshooting
Analytical Expectations
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Parameter Observation

Expect [M+H]+ and potentially [M+2H]2+ due to
Mass Spectrometry (ESI+) ) ) ]
the basic morpholine nitrogen.

Morpholine is polar. The peptide will elute earlier
HPLC Retention than the analogous Leucine/Phenylalanine

variant.

The purified peptide will be a TFA salt. For

biological assays requiring neutral pH, perform a
Counter-lon

salt exchange (e.g., HCI or Acetate) or

neutralize in buffer.

Troubleshooting "The Morpholine Effect"

Issue 1: Low Yield / Difficult Coupling
o Cause: Steric hindrance of the morpholine ethyl side chain.

o Solution: Double couple using DIC/Oxyma. Increase temperature to 50°C (only if Cys/His are
absent to avoid racemization).

Issue 2: Racemization

o Cause: Base-catalyzed proton abstraction.

e Solution: Switch exclusively to DIC/Oxyma. Avoid pre-activation times >5 minutes.
Issue 3: Aggregation

o Cause: Inter-chain hydrogen bonding.

e Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if the
sequence is long.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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